molecular formula C10H10N2 B1300095 Isoquinolin-1-ylmethanamine CAS No. 40615-08-5

Isoquinolin-1-ylmethanamine

Cat. No.: B1300095
CAS No.: 40615-08-5
M. Wt: 158.2 g/mol
InChI Key: FEWQWMKPPJZYCQ-UHFFFAOYSA-N
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Description

Isoquinolin-1-ylmethanamine is a chemical compound belonging to the family of isoquinolines. It is an aromatic compound with a nitrogen atom in the heterocyclic ring. The empirical formula is C10H10N2 and the molecular weight is 158.20 g/mol . This compound is known for its biological properties, including inhibition of serine proteases such as thrombin, factor Xa, and factor VIIa .

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-1-ylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Isoquinolin-1-ylmethanamine is widely utilized in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

Isoquinolin-1-ylmethanamine exerts its effects by inhibiting serine proteases such as thrombin, factor Xa, and factor VIIa. It binds to the active site of these enzymes, preventing their normal function. This inhibition leads to various biological effects, including anticoagulant activity and anti-inflammatory properties .

Comparison with Similar Compounds

    Isoquinoline: A parent compound with similar structural features but lacks the methanamine group.

    Quinoline: Another nitrogen-containing heterocyclic compound with a different ring structure.

    Pyridine: A simpler aromatic compound with a nitrogen atom in the ring.

Uniqueness: Isoquinolin-1-ylmethanamine is unique due to its specific inhibition of serine proteases and its potential therapeutic applications. Its structure allows for selective binding to enzyme active sites, distinguishing it from other similar compounds .

Properties

IUPAC Name

isoquinolin-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWQWMKPPJZYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362894
Record name isoquinolin-1-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40615-08-5
Record name isoquinolin-1-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.4999 g (3.24 mmol) 1-isoquinolinecarbonitrile (1) (Aldrich) in 15 mL glacial acetic acid was added 0.0564 g Pd (10% on C). After 16 h under H2 at atmospheric pressure, the reaction mixture was filtered over celite. The celite was washed with 75 mL EtOAc, and the filtrate was concentrated in vacuo. To this was added 100 mL n-heptane, and the mixture concentrated in vacuo. The above step was repeated three times to remove acetic acid. Purification by flash chromatography (40×220 mm silica gel, linear gradient 5-10% (10% NH4OH:MeOH):CH2C12) yielded 2. 1H NMR (CDCl3, 400 MHz) δ 8.479 (d, 1H, J=5.76 Hz, ArH); 8.135 (d, 1H, J=8.42 Hz, ArH); 7.848 (d, 1H, J=8.41 Hz, ArH); 7.714-7.673 (m, 1H, ArH); 7.639-7.597 (m, 1H, ArH); 7.563 (d, 1H, J=5.67 Hz, ArH); 4.517 (s, 2H, ArCH2); MS (FAB): m/z 159.08 (M30 H).
Quantity
0.4999 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.0564 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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